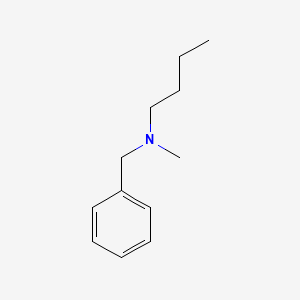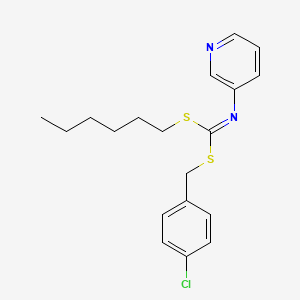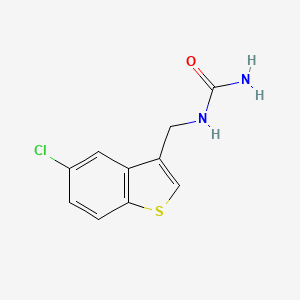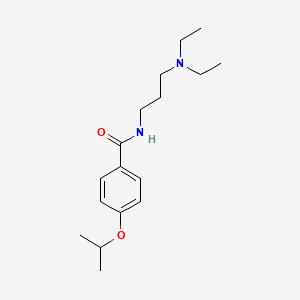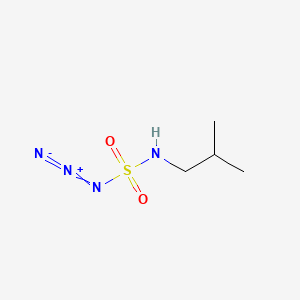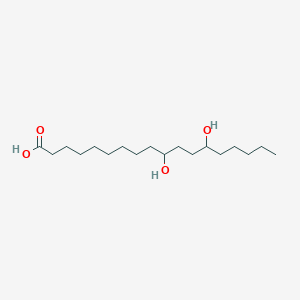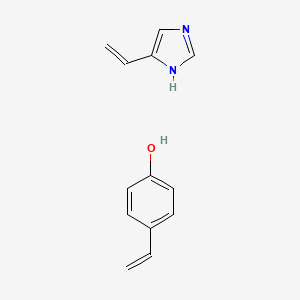
Ethyl (5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetate is a heterocyclic compound containing sulfur and nitrogen atoms within its structure This compound is part of the thiadiazole family, which is known for its diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of thiosemicarbazide with ethyl bromoacetate in the presence of a base, such as sodium ethoxide, to form the desired thiadiazole ring . The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl (5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The ethyl ester group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or reduced sulfur species.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl (5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetate is largely dependent on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The thiadiazole ring can participate in hydrogen bonding and other interactions with biological targets, contributing to its bioactivity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl (5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetate
- N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide
Uniqueness
Ethyl (5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetate is unique due to its specific substitution pattern and the presence of the ethyl ester group, which can influence its reactivity and biological activity. Compared to other thiadiazole derivatives, it may offer distinct advantages in terms of solubility, stability, and target specificity .
Properties
CAS No. |
33083-41-9 |
|---|---|
Molecular Formula |
C6H8N2O2S2 |
Molecular Weight |
204.3 g/mol |
IUPAC Name |
ethyl 2-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)acetate |
InChI |
InChI=1S/C6H8N2O2S2/c1-2-10-5(9)3-4-7-8-6(11)12-4/h2-3H2,1H3,(H,8,11) |
InChI Key |
JLORMGPIXBJSIY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NNC(=S)S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[3-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14692403.png)
![6-Methyl-4-(4-methylphenyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14692416.png)
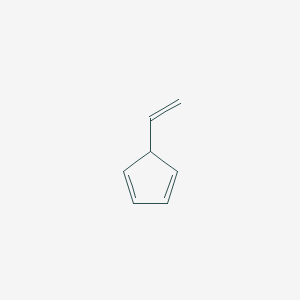
![1-[(Chloromethoxy)methanesulfonyl]-4-methylbenzene](/img/structure/B14692429.png)
